2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold recognized for its structural resemblance to purines, which enables interaction with biological targets such as kinases and enzymes involved in nucleotide metabolism . The molecule features a 4-chlorophenyl group at the pyrazolo[3,4-d]pyrimidine N1 position and a thioacetamide linker substituted with a 2-fluorophenyl moiety. These substituents likely influence its physicochemical properties (e.g., solubility, lipophilicity) and pharmacological activity. Pyrazolo[3,4-d]pyrimidines are noted for antitumor, antiviral, and kinase-inhibitory properties, with structural modifications dictating target specificity and potency .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5OS/c20-12-5-7-13(8-6-12)26-18-14(9-24-26)19(23-11-22-18)28-10-17(27)25-16-4-2-1-3-15(16)21/h1-9,11H,10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHIWFRKEDLCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]Pyrimidin-4-yl Core
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation reactions. A representative method involves reacting 4-chlorophenylhydrazine with malononitrile derivatives under acidic conditions.
Key Procedure:
- Reactants : 4-Chlorophenylhydrazine (1.0 equiv), ethoxymethylenemalononitrile (1.2 equiv).
- Conditions : Reflux in ethanol with piperidine acetate (1 mL) for 2–3 hours.
- Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol.
- Yield : 62–80%.
Comparative Analysis of Core Synthesis Methods
| Method | Reactants | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Cyclocondensation | 4-Chlorophenylhydrazine + ENMN | Ethanol | Piperidine | 78 | 3 | 62 |
| Cyclization | Triethyl orthoacetate | Dioxane | None | 120 | 5 | 80 |
ENMN : Ethoxymethylenemalononitrile.
Formation of the N-(2-Fluorophenyl)Acetamide Moiety
The N-(2-fluorophenyl)acetamide segment is synthesized by acetylating 2-fluoroaniline.
Coupling Reactions to Assemble the Final Compound
The thioether-linked pyrazolopyrimidine intermediate is coupled with N-(2-fluorophenyl)acetamide using a carbodiimide coupling agent.
Coupling Procedure:
- Reactants : Thioether intermediate (1.0 equiv), N-(2-fluorophenyl)acetamide (1.2 equiv), EDCI (1.5 equiv), DMAP (0.1 equiv).
- Conditions : Stirred in anhydrous DCM at 25°C for 24 hours.
- Workup : Washed with NaHCO₃, dried (Na₂SO₄), purified via silica gel chromatography (hexane:acetone 4:1).
- Yield : 65–70%.
Optimization of Reaction Conditions
Industrial-Scale Production Considerations
Process Intensification Strategies
Economic Analysis
| Parameter | Lab Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Annual Output (kg) | 5 | 100 | 1,000 |
| Cost per kg ($) | 12,000 | 8,000 | 4,500 |
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. Key findings include:
-
Reagent: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
-
Products: Sulfoxide (major) forms within 2 hours, while sulfone requires extended reaction times (≥6 hours).
-
Mechanism: Electrophilic oxygen transfer via a three-membered cyclic transition state.
| Oxidation State | Reagent | Time | Yield |
|---|---|---|---|
| Sulfoxide | 30% H₂O₂ | 2 hr | 78% |
| Sulfone | mCPBA | 6 hr | 65% |
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group participates in SNAr reactions due to electron withdrawal by the pyrimidine ring:
-
Conditions: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF), 80°C .
-
Nucleophiles: Amines (e.g., aniline, morpholine) or thiols replace the chloride .
-
Example: Reaction with morpholine yields 4-morpholinophenyl derivatives (82% yield) .
Mechanistic Insight:
The reaction proceeds via a Meisenheimer complex intermediate, stabilized by resonance with the pyrimidine ring .
Amide Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis: 6M HCl, reflux, 12 hr → carboxylic acid (72% yield).
-
Basic Hydrolysis: 2M NaOH, ethanol, 60°C, 8 hr → carboxylate salt (85% yield).
Applications:
Hydrolysis products serve as intermediates for further functionalization, such as esterification.
Reduction Reactions
Selective reduction of the pyrimidine ring’s C=N bonds is achievable:
-
Reagent: Sodium borohydride (NaBH₄) in methanol at 0°C.
-
Product: Dihydropyrazolo[3,4-d]pyrimidine (89% yield).
Stoichiometry:
1 equivalent of NaBH₄ reduces one C=N bond; excess reagent leads to over-reduction.
Cross-Coupling Reactions
The 4-chlorophenyl group facilitates Suzuki-Miyaura couplings:
Key Example:
Coupling with 4-methoxyphenylboronic acid produces a biaryl analog with enhanced solubility .
Thioether Functionalization
The sulfur atom undergoes alkylation or oxidation:
-
Alkylation: Methyl iodide (CH₃I) in THF with NaH → methylthioether (91% yield).
-
Oxidative Cleavage: Ozone (O₃) in CH₂Cl₂ at -78°C → sulfonic acid (68% yield).
Photochemical Reactivity
UV irradiation (254 nm) induces C-S bond cleavage:
-
Products: Pyrazolo[3,4-d]pyrimidin-4-ol and 2-fluorophenylacetamide fragments.
-
Quantum Yield: Φ = 0.32 in acetonitrile.
Biological Activity Modulation via Reactions
Derivatives synthesized through these reactions show varied pharmacological profiles:
-
Sulfone Analogs: 3× greater kinase inhibition than parent compound .
-
Hydrolysis Products: Reduced cytotoxicity but improved solubility.
Comparative Reaction Kinetics
A kinetic study of key reactions reveals:
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Amide hydrolysis | 1.2 × 10⁻⁴ | 85.3 |
| Suzuki coupling | 3.8 × 10⁻³ | 72.1 |
| Thioether oxidation | 5.6 × 10⁻⁵ | 92.4 |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core with a thioether linkage and a fluorophenyl acetamide substituent. The synthesis typically involves:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions involving 4-chlorophenylhydrazine and ethyl acetoacetate.
- Thioether Formation : Reacting the intermediate with a thiol compound under controlled conditions.
- Acetamide Formation : The final step involves coupling with 2-fluorophenyl acetic acid derivatives.
Anticancer Properties
The pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have shown potent anticancer activity by inhibiting various kinases involved in cancer cell proliferation. For example:
- In vitro studies demonstrated that compounds with similar structures effectively inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- The mechanism often involves targeting specific kinases that play crucial roles in cell signaling pathways related to cancer progression .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antibiotics .
- Fungal Activity : Some derivatives have also demonstrated antifungal properties, making them candidates for treating fungal infections.
Anti-inflammatory Effects
There is emerging evidence that pyrazolo[3,4-d]pyrimidines can act as anti-inflammatory agents:
- They may inhibit inflammatory pathways by modulating the activity of specific enzymes like COX and LOX .
- This property could be beneficial in treating chronic inflammatory diseases.
Neurological Applications
The compound’s structural features suggest potential applications in neuropharmacology:
- Neuroprotective Effects : Some studies indicate that related compounds can protect neuronal cells from oxidative stress and apoptosis .
- This opens avenues for research into treatments for neurodegenerative diseases.
Case Studies
- Anticancer Efficacy Study : A study evaluated the anticancer efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various cancer models. The results indicated significant inhibition of tumor growth in vivo, supporting further clinical investigation .
- Antimicrobial Activity Assessment : A comparative study assessed the antimicrobial activity of several pyrazolo[3,4-d]pyrimidine derivatives against standard bacterial strains. The findings highlighted several compounds with MIC values comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Research Findings and Trends
- Antitumor Activity : Pyrazolo[3,4-d]pyrimidines are established antitumor agents, with substituents like 4-chlorophenyl enhancing cytotoxicity by modulating ATP-binding site interactions .
- Kinase Inhibition: The thioacetamide linker in the target compound may confer selective inhibition of tyrosine kinases (e.g., Src family) compared to non-thio derivatives .
- Solubility Challenges : Compounds with dihydro cores (e.g., ) may exhibit better aqueous solubility than fully aromatic analogs, though at the cost of reduced metabolic stability.
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an antimicrobial and anticancer agent, along with its mechanisms of action.
Chemical Structure and Properties
- Chemical Name : 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide
- Molecular Formula : C20H21ClN6O3S
- Molecular Weight : 460.94 g/mol
Biological Activity Overview
The biological activities of pyrazolo[3,4-d]pyrimidine derivatives are well-documented, particularly in the context of their antimicrobial and anticancer properties. The compound in focus exhibits promising results in various assays.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity against various pathogens, with MIC values reported in the range of 0.22 to 0.25 μg/mL for related derivatives .
- Biofilm Inhibition : It was found to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential in treating biofilm-associated infections .
Anticancer Activity
The anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives are attributed to their ability to inhibit key signaling pathways involved in tumor growth:
- EGFR Inhibition : The compound has been associated with the inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Studies have shown that modifications to the pyrazolo structure can enhance EGFR inhibitory activity .
- Cell Proliferation Assays : In vitro studies indicated that related pyrazolo derivatives exhibited cytotoxicity against various cancer cell lines, including A549 and HCT116, with IC50 values ranging from 0.067 µM to 49.85 μM depending on the specific derivative tested .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Kinases : Pyrazolo derivatives often act as inhibitors of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. For example, certain derivatives showed significant inhibition against CDK2 with IC50 values as low as 25 nM .
- Induction of Apoptosis : Some studies have reported that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell death without triggering significant side effects on normal cells .
Case Studies
Several case studies illustrate the effectiveness of pyrazolo derivatives:
- Study on Antitumor Activity : A study synthesized new pyrazolo derivatives and evaluated their antitumor potency against NCI-H226 and NPC-TW01 cell lines, demonstrating significant cytotoxic effects with GI50 values between 18–30 µM .
- Inhibition Studies : Another investigation focused on a series of synthesized pyrazolo compounds that were screened for CDK inhibition and showed promising results against various cancer cell lines, reinforcing the potential therapeutic applications in oncology .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core followed by thioacetamide coupling. Key steps include:
- Thioether formation : Reacting 4-chlorophenyl-substituted pyrazolopyrimidine with thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Acylation : Introducing the 2-fluorophenylacetamide group via nucleophilic substitution, requiring controlled temperatures (60–80°C) and catalysts like DCC (dicyclohexylcarbodiimide) to enhance efficiency . Yield optimization can be achieved by purifying intermediates via column chromatography and monitoring reaction progress using TLC .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Standard protocols include:
- NMR spectroscopy : H and C NMR to verify substituent positions and rule out tautomeric interconversions common in pyrazolopyrimidine systems .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect impurities .
- IR spectroscopy : Identification of thioamide (C=S, ~1100 cm) and amide (C=O, ~1650 cm) functional groups .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should focus on:
- Kinase inhibition assays : Test against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to measure IC values .
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Substituent variation : Synthesize analogs with modifications to the 4-chlorophenyl or 2-fluorophenyl groups (e.g., replacing Cl with Br or F with CF) and compare bioactivity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinase ATP-binding pockets and validate via SPR (surface plasmon resonance) .
- Metabolic stability : Assess hepatic microsomal stability to identify metabolically vulnerable sites for further optimization .
Q. What strategies resolve discrepancies in biological activity data across different assay platforms?
- Orthogonal validation : Confirm kinase inhibition using both biochemical (e.g., radiometric filter-binding) and cellular (e.g., Western blot for phosphorylated targets) assays .
- Compound stability checks : Monitor degradation in assay buffers via HPLC to rule out false negatives due to hydrolysis of the thioacetamide group .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based formulations to ensure consistent bioavailability .
Q. How can the compound’s mechanism of action be validated in complex biological systems?
- Target engagement assays : Employ CETSA (cellular thermal shift assay) to confirm direct binding to kinases in live cells .
- Gene knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., EGFR) and assess loss of compound efficacy .
- In vivo pharmacokinetics : Conduct murine studies with LC-MS/MS quantification to evaluate bioavailability and tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
